molecular formula C17H14BrN3O2S B296567 N-(2-bromophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide

N-(2-bromophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide

Cat. No. B296567
M. Wt: 404.3 g/mol
InChI Key: QOWFAWITESPICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical and pharmaceutical industries. This compound is known for its unique chemical structure and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific receptors and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes and proteins, leading to a decrease in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide has been shown to have various biochemical and physiological effects. It has been demonstrated to decrease the production of inflammatory cytokines and inhibit cancer cell growth. This compound has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-bromophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide in lab experiments include its unique chemical structure and potential applications in various scientific research fields. However, the limitations of this compound include its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(2-bromophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide. One potential direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Another direction is to explore its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's. Additionally, research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water.

Synthesis Methods

The synthesis of N-(2-bromophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide involves the reaction between 2-bromobenzoyl chloride and 2-imino-4-oxo-3-phenyl-1,3-thiazolidine followed by addition of sodium acetate to form the final product. This synthesis method has been optimized for maximum yield and purity of the compound.

Scientific Research Applications

N-(2-bromophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory and anti-cancer agent. This compound has also been evaluated for its ability to inhibit certain enzymes and proteins that play a role in various diseases.

properties

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.3 g/mol

IUPAC Name

N-(2-bromophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C17H14BrN3O2S/c18-12-8-4-5-9-13(12)20-15(22)10-14-16(23)21(17(19)24-14)11-6-2-1-3-7-11/h1-9,14,19H,10H2,(H,20,22)

InChI Key

QOWFAWITESPICY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=N)CC(=O)NC3=CC=CC=C3Br

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=N)CC(=O)NC3=CC=CC=C3Br

Origin of Product

United States

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